Phenyl(pyrrolidin-3-yl)methanone hydrochloride
Overview
Description
Phenyl(pyrrolidin-3-yl)methanone hydrochloride, also known as 3-phenyl-1-pyrrolidin-1-ylmethanone hydrochloride, is a synthetic compound that has been used for a variety of scientific applications. The compound is a white crystalline solid with a molecular weight of 307.8 g/mol and a melting point of 124-126 °C. The compound is soluble in water and alcohol, and is stable in air.
Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
Phenyl(pyrrolidin-3-yl)methanone hydrochloride is a compound that can be used in the design and synthesis of new drugs. The pyrrolidine ring, a core structure in this compound, is known for its versatility in medicinal chemistry. It allows for the exploration of pharmacophore space due to its sp3 hybridization, contributes to stereochemistry, and offers increased three-dimensional coverage . This compound can serve as a building block for creating molecules with potential therapeutic effects.
Biological Activity: Target Selectivity
The pyrrolidine ring is often used to obtain compounds with target selectivity for the treatment of human diseases. The different stereoisomers and spatial orientation of substituents on the pyrrolidine ring can lead to diverse biological profiles, which is crucial for binding to enantioselective proteins . Phenyl(pyrrolidin-3-yl)methanone hydrochloride could be modified to enhance its interaction with specific biological targets.
Pharmacophore Development
In drug discovery, developing a pharmacophore is essential for identifying drug candidates. Phenyl(pyrrolidin-3-yl)methanone hydrochloride can be used to create a pharmacophore model, which represents the spatial arrangement of features necessary for a molecule to interact with a specific biological target .
Material Science: Chemical Synthesis
This compound can also be applied in material science, particularly in chemical synthesis. It can be used as a precursor or intermediate in the synthesis of complex molecules. Its reactivity and stability under various conditions make it a valuable component in synthetic chemistry .
Chromatography: Analytical Applications
In analytical chemistry, Phenyl(pyrrolidin-3-yl)methanone hydrochloride can be used as a standard or reference compound in chromatography. Its well-defined structure and properties allow for the calibration of chromatographic systems and the validation of analytical methods .
Stereochemistry: Enantioselective Synthesis
The stereochemistry of Phenyl(pyrrolidin-3-yl)methanone hydrochloride is significant for enantioselective synthesis. The compound can be used to study the effects of chirality on chemical reactions and to develop enantioselective catalysts that produce one enantiomer preferentially over the other .
Mechanism of Action
Target of Action
Phenyl(pyrrolidin-3-yl)methanone hydrochloride is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets in a way that is influenced by the spatial orientation of substituents and the different stereoisomers . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have target selectivity , suggesting that they may affect specific biochemical pathways.
Result of Action
Compounds with a pyrrolidine ring have been reported to have bioactive properties , suggesting that they may have specific molecular and cellular effects.
Action Environment
It is known that the biological activity of compounds with a pyrrolidine ring can be influenced by steric factors .
properties
IUPAC Name |
phenyl(pyrrolidin-3-yl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c13-11(10-6-7-12-8-10)9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRBGXDYIJFSDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719920 | |
Record name | Phenyl(pyrrolidin-3-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(pyrrolidin-3-yl)methanone hydrochloride | |
CAS RN |
25503-87-1 | |
Record name | Phenyl(pyrrolidin-3-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.